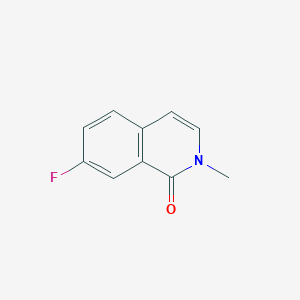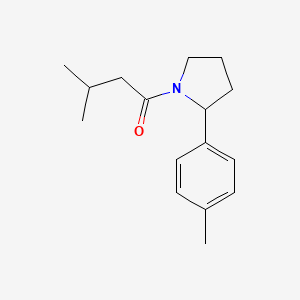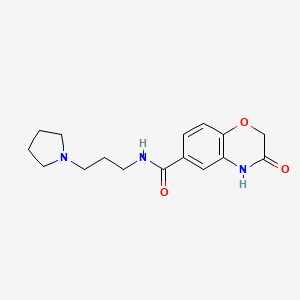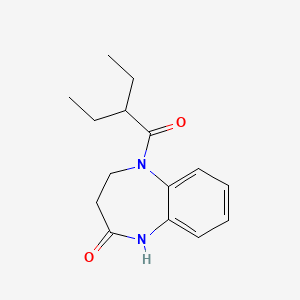![molecular formula C22H21NO4 B7478532 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide](/img/structure/B7478532.png)
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the class of acetanilide derivatives and has shown promising results in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. In addition, 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide in lab experiments is its relatively low toxicity. It has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans. However, one of the limitations of using 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide. One area of research could focus on the development of more efficient synthesis methods for 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide, which could make it more readily available for use in research and potential therapeutic applications. Another area of research could focus on the development of more potent derivatives of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide, which could have even greater anti-inflammatory, analgesic, and anticancer properties. Finally, future research could focus on the potential use of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide in combination with other drugs or therapies, which could enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide involves the reaction of 2-(2-methoxyphenoxy)aniline with 2-(3-methylphenoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. 2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide has also been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-16-8-7-9-17(14-16)27-19-11-4-3-10-18(19)23-22(24)15-26-21-13-6-5-12-20(21)25-2/h3-14H,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPMKHNWNTUTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2NC(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-[2-(3-methylphenoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chlorophenyl)methyl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7478458.png)

![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)


![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
![2-{[4-(Azepan-1-ylcarbonyl)-2-thienyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7478521.png)
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)

![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)
![N-(4-fluorophenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478561.png)
![4-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B7478566.png)
